DTS(PTTh2)2
Description
DTS(PTTh2)² is a high-performance small-molecule donor material widely studied in bulk-heterojunction (BHJ) organic solar cells (OSCs). Its molecular structure consists of a central dithienosilole (DTS) core flanked by pyridylthienothiophene (PTTh) units and alkyl side chains, enabling strong light absorption (λmax ≈ 655 nm in chloroform) and tunable crystallinity . First reported in 2012, DTS(PTTh2)² achieved a record power conversion efficiency (PCE) of 6.7% when blended with PC₇₁BM, driven by optimized molecular packing via solvent additives like 1,8-diiodooctane (DIO) . Key device parameters include a short-circuit current density (JSC) of 14.4 mA/cm², an open-circuit voltage (VOC) of 0.81 V, and a fill factor (FF) of 68% .
Properties
Molecular Formula |
C62H72N6S8Si |
|---|---|
Molecular Weight |
1185.9 g/mol |
IUPAC Name |
4-[7,7-bis(2-ethylhexyl)-10-[7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl]-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-[1,2,5]thiadiazolo[3,4-c]pyridine |
InChI |
InChI=1S/C62H72N6S8Si/c1-7-13-17-19-23-41-25-27-47(69-41)49-31-29-45(71-49)43-35-63-57(59-55(43)65-75-67-59)51-33-53-61(73-51)62-54(77(53,37-39(11-5)21-15-9-3)38-40(12-6)22-16-10-4)34-52(74-62)58-60-56(66-76-68-60)44(36-64-58)46-30-32-50(72-46)48-28-26-42(70-48)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3 |
InChI Key |
NOJURONZIGXBEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CN=C(C4=NSN=C34)C5=CC6=C(S5)C7=C([Si]6(CC(CC)CCCC)CC(CC)CCCC)C=C(S7)C8=NC=C(C9=NSN=C89)C1=CC=C(S1)C1=CC=C(S1)CCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of DTS(PTTh2)2 involves several steps, including the preparation of intermediate compounds and their subsequent coupling. The synthetic route typically involves the use of thiophene derivatives and thiadiazole compounds, which are coupled under specific reaction conditions to form the final product . Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
DTS(PTTh2)2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
Photovoltaic Applications
DTS(PTTh2)2 is primarily utilized in the fabrication of organic solar cells, where it serves as a donor material in bulk heterojunction (BHJ) blends with fullerene derivatives such as PC70BM. The efficiency of these solar cells is influenced by the molecular stacking and aggregation behavior of the compound.
Case Study: Efficiency Optimization
A study demonstrated that the power conversion efficiency (PCE) of this compound/PC70BM blends could be optimized by controlling the H- and J-aggregation ratios. By adjusting the boiling point of solvents and using additives like 1,6-diiodohexane, researchers achieved a maximum PCE of 6.51% , which represents a 203% increase compared to reference samples without additives . This optimization underscores the importance of molecular arrangement in enhancing solar cell performance.
Morphological Studies
The morphology of this compound blends is critical for device performance. Research indicates that crystallization and phase separation dynamics significantly affect the charge transport properties within these materials.
Crystallization-Induced Phase Separation
In-depth investigations using techniques like grazing incidence small-angle X-ray scattering (GISAXS) revealed that this compound exhibits complex phase separation behaviors under varying thermal conditions. The crystallization process was found to dominate the morphology evolution, impacting charge mobility and overall device efficiency .
Charge Transport Properties
The charge transport characteristics of this compound have been explored through various studies, highlighting its potential for high electron and hole mobilities when blended with fullerenes.
Mobility Analysis
Research has shown that blends containing this compound demonstrate improved charge carrier mobilities compared to traditional materials. This enhancement is attributed to the favorable energy levels and intermolecular interactions within the blend . The ability to achieve high mobilities is crucial for the development of efficient organic electronic devices.
Optical Properties
The optical absorption characteristics of this compound are also noteworthy, as they play a vital role in light harvesting for solar cells.
Spectral Analysis
Studies have reported distinct optical absorption spectra for this compound when combined with PC70BM, indicating complementary absorption profiles that enhance light harvesting capabilities . This property is essential for maximizing the efficiency of organic photovoltaics.
Thermal Stability and Processing Techniques
The thermal stability of this compound-based devices has been a topic of interest, particularly concerning their processing methods.
Spray Coating Techniques
Recent advancements include spray-coating methods that have been employed to fabricate high-efficiency solar cells based on this compound/PC70BM blends. These methods facilitate uniform film formation and improve device reproducibility while maintaining high performance metrics .
Summary Table: Key Properties and Applications
| Property/Aspect | Details |
|---|---|
| Chemical Structure | 5,5′-bis{(4-(7-hexylthiophen-2-yl)...} |
| Max Power Conversion Efficiency | 6.51% |
| Aggregation Types | H-aggregation, J-aggregation |
| Charge Mobility | Enhanced compared to traditional materials |
| Processing Techniques | Solution processing, spray coating |
| Optical Absorption | Complementary with PC70BM |
Mechanism of Action
The mechanism of action of DTS(PTTh2)2 in optoelectronic applications involves its ability to absorb light and generate excitons, which are then dissociated into free charge carriers. The molecular structure of this compound allows for efficient charge transport and separation, which is crucial for the performance of devices like OPVs and OLEDs . The pathways involved include the formation of excitons, their migration to the donor-acceptor interface, and subsequent charge separation and transport .
Comparison with Similar Compounds
Alkyl Chain Modifications: DTS(Oct)²-(2T-DCV-Me)²
A derivative of DTS(PTTh2)², DTS(Oct)²-(2T-DCV-Me)² , replaces the original alkyl chains with longer octyl groups. This modification alters molecular packing:
- Crystallinity : Shorter alkyl chains in DTS(PTTh2)² favor single-crystalline-like packing, while longer chains in DTS(Oct)²-(2T-DCV-Me)² promote liquid-crystalline behavior with off-meridional diffraction peaks (q = 0.47–1 Å⁻¹), indicative of disordered out-of-plane crystallinity .
- Morphology Control : DTS(PTTh2)² requires DIO to optimize domain size and crystallite orientation, whereas DTS(Oct)²-(2T-DCV-Me)² achieves intermediate crystallinity without additives .
- Performance : DTS(PTTh2)² outperforms its octyl-modified counterpart in PCE (6.7% vs. ~5%), likely due to superior charge transport from ordered packing .
Fluorinated Analog: DTS(FBTTh2)²
Fluorination of the PTTh units in DTS(FBTTh2)² enhances intermolecular interactions via F···H and F···S bonds:
- Optoelectronic Properties : Fluorination red-shifts absorption (λmax = 590 nm vs. 655 nm for DTS(PTTh2)²) and improves crystallinity, increasing hole mobility .
- Device Performance : DTS(FBTTh2)² achieves a PCE of 7.1%, surpassing DTS(PTTh2)² (6.7%), due to reduced energy loss and enhanced JSC (12.8 mA/cm² vs. 14.4 mA/cm²) .
Oligothiophene Extensions: DTS(PTTh)² and DTS(PTTh3)²
Extending the thiophene (Th) units in the PTTh backbone adjusts the bandgap (Egap):
- Bandgap Tuning : Increasing Th units (DTS(PTTh)² → DTS(PTTh2)² → DTS(PTTh3)²) systematically reduces Egap, enhancing near-infrared absorption .
- Morphology : Longer Th chains reduce molecular planarity, leading to less ordered packing and lower FF (e.g., DTS(PTTh3)² shows FF < 60% compared to 68% for DTS(PTTh2)²) .
BTR-Type Donors
Benzodithiophene terthiophene rhodanine (BTR) donors, such as BTR, outperform DTS(PTTh2)² in PCE (>9% vs. 6.7%) due to:
- Liquid-Crystalline Behavior : BTR forms nematic phases above 165°C, enabling dynamic molecular reorientation during annealing for optimized domain purity .
- Crystallinity : BTR exhibits disordered alkyl chains but ordered π-π stacking, balancing charge transport and phase separation .
Critical Analysis of Morphology and Performance
- Crystallization vs. Phase Separation : DTS(PTTh2)²:PC₇₁BM blends exhibit crystallization-dominated phase separation above 80°C, with domain sizes lagging behind crystallite growth, limiting charge transport .
- Additive Dependency : DTS(PTTh2)² requires DIO to suppress oversized domains (>100 nm), whereas BTR achieves sub-20 nm domains without additives .
- Thermal Stability : DTS(PTTh2)²-based devices degrade above 90°C due to disordered interfacial mixing, while BTR maintains stability up to 140°C .
Biological Activity
DTS(PTTh2)2, a small-molecule donor compound, has garnered attention in the field of organic photovoltaics (OPVs) due to its promising biological and photophysical properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Overview of this compound
This compound is a derivative of triphenylamine (TPA) and is designed to enhance charge transport and light absorption in solar cells. The compound's structure includes donor-acceptor motifs that facilitate efficient charge separation and transport. Recent studies have shown that modifications to its molecular structure can significantly improve its performance in solar cells, achieving power conversion efficiencies (PCEs) between 8-9% through continuous optimization .
Photophysical Properties
The photophysical characteristics of this compound are crucial for its application in solar cells. The compound exhibits a strong absorption spectrum with significant π–π* transitions. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels are essential for understanding its electronic properties.
Table 1: Energy Levels of this compound
| Property | Value (eV) |
|---|---|
| HOMO | -5.119 |
| LUMO | -3.788 |
| Energy Gap (ΔE) | 1.331 |
This table illustrates the energy levels associated with this compound, indicating a favorable energy gap for efficient charge generation .
Biological Activity
While the primary focus of this compound has been on its application in photovoltaics, its biological activity has also been explored. The compound's interaction with biological systems can be assessed through various mechanisms:
- Cell Viability : Studies have shown that compounds similar to this compound can exhibit cytotoxic effects on certain cancer cell lines, making them potential candidates for anticancer therapies .
- Antioxidant Activity : The ability of this compound to scavenge free radicals has been investigated, suggesting potential applications in preventing oxidative stress-related diseases .
- Phototoxicity : Given its strong light absorption capabilities, there is interest in understanding how light-activated forms of this compound might induce localized phototoxic effects in targeted therapies .
Case Study 1: Anticancer Potential
Research involving similar compounds has demonstrated that small-molecule donors can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction. In vitro studies indicated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines, suggesting a potential role in cancer treatment .
Case Study 2: Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a dose-dependent response, highlighting the compound's potential as an antioxidant agent that could mitigate oxidative damage in cellular environments .
Q & A
Q. What are the key structural features of DTS(PTTh2)2 that influence its performance in organic photovoltaics (OPVs)?
this compound adopts a D1–A–D2–A–D1 molecular architecture, where electron-rich (D) and electron-deficient (A) units alternate to optimize charge transport and light absorption. The silicon-bridged dithienosilole (DTS) core enhances planarity and conjugation, while alkyl side chains improve solubility for solution processing. Critical properties include a λmax of 655 nm (chloroform) and a power conversion efficiency (PCE) of 6.7% in ITO/MoOx/DTS(PTTh2)2:PC70BM/Al devices .
Q. How should researchers characterize the optical and electronic properties of this compound?
Key methodologies include:
- UV-Vis Spectroscopy : Measure absorption spectra in solvents like chloroform to determine λmax and bandgap.
- Cyclic Voltammetry : Estimate HOMO/LUMO levels using oxidation/reduction potentials.
- Photoluminescence (PL) : Assess exciton dissociation efficiency in donor-acceptor blends. Standardize solvent choices (e.g., chloroform, dichlorobenzene) to ensure reproducibility .
Q. What are the standard protocols for fabricating OPV devices with this compound?
Follow the device structure ITO/MoOx/DTS(PTTh2)2:PC70BM/Al. Optimize parameters:
- Blend Ratios : Start with 1:1.5 donor:acceptor ratios.
- Spin-Coating : Control thickness (80–120 nm) via spin speed.
- Annealing : Post-deposition thermal annealing (e.g., 80°C for 10 min) enhances phase separation. Validate results using J-V curves under AM1.5G illumination to calculate JSC, VOC, FF, and PCE .
Advanced Research Questions
Q. How do crystallization and phase separation dynamics of this compound:PC70BM blends affect device performance?
Use in situ grazing-incidence small-angle X-ray scattering (GISAXS) to monitor morphology evolution during film formation. For this compound:PC71BM systems, phase separation occurs within 30–60 seconds, with crystallization competing against solvent evaporation. Thermodynamic factors (e.g., Hansen solubility parameters) and kinetic factors (e.g., solvent drying rate) must be balanced to optimize domain purity and interfacial area .
Q. What experimental strategies resolve contradictions in reported PCE values for this compound-based devices?
Discrepancies often arise from:
- Batch Variability : Ensure synthetic reproducibility via NMR and HPLC purity checks.
- Morphological Control : Use additives (e.g., 1,8-diiodooctane) or solvent vapor annealing to standardize phase separation.
- Measurement Conditions : Calibrate light sources and adhere to ISO/IEC 17025 standards for J-V measurements. Cross-validate using external labs .
Q. How can researchers design experiments to probe the thermodynamic vs. kinetic contributions to this compound blend morphology?
Employ a time-resolved GISAXS protocol:
- Time Intervals : Capture scattering data every 30 seconds during spin-coating.
- Solvent Engineering : Compare high-boiling-point solvents (e.g., o-dichlorobenzene) with low-boiling-point alternatives (e.g., chloroform).
- Quenching Experiments : Rapidly cool films to "freeze" intermediate morphologies. Analyze correlation lengths and domain purity to distinguish thermodynamic driving forces from kinetic traps .
Q. What statistical methods are recommended for analyzing performance variability in this compound OPV datasets?
- ANOVA : Test for significant differences across fabrication batches.
- Principal Component Analysis (PCA) : Identify dominant factors (e.g., solvent choice, annealing time) affecting PCE.
- Error Propagation Analysis : Quantify uncertainty in JSC/VOC/FF measurements. Use tools like Python’s SciPy or R’s lme4 for mixed-effects modeling .
Methodological Guidance for Data Collection and Validation
Q. How should researchers archive and share datasets for this compound studies to ensure reproducibility?
- Data Repositories : Deposit raw GISAXS images, J-V curves, and synthesis protocols in repositories like Zenodo or Figshare.
- Metadata Standards : Include solvent purity, spin-coating parameters, and ambient humidity during fabrication.
- Ethical Compliance : Annotate datasets with privacy/ethical restrictions if using proprietary materials .
Q. What strategies mitigate bias when interpreting morphological data (e.g., AFM, TEM) of this compound blends?
- Blind Analysis : Have independent researchers label images without prior knowledge of sample conditions.
- Multi-Technique Validation : Cross-check AFM phase images with TEM tomography and GISAXS correlation lengths.
- Open-Source Tools : Use ImageJ plugins for automated thresholding and domain size calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
